molecular formula C23H18BrN5 B2727522 3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-82-8

3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Katalognummer B2727522
CAS-Nummer: 866870-82-8
Molekulargewicht: 444.336
InChI-Schlüssel: RLSVPSKUHYOONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” belongs to the class of organic compounds known as quinazolines and triazolobenzodiazepines. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring. Triazolobenzodiazepines are compounds containing a triazolo[1,5-a][1,4]diazepine ring system, which is a benzodiazepine derivative with a triazole ring fused to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The presence of bromophenyl and methylphenyl groups would further influence the properties of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the amine group and the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and flat, while the amine group could participate in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Compounds structurally related to "3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and investigated for their pharmacological activities. A series of novel triazoloquinazolinone derivatives were synthesized and tested for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to the reference standard, chlorpheniramine maleate. This suggests their potential as a new class of H1-antihistamines with reduced side effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Anticancer Activity

Further investigations into triazoloquinazolinone derivatives revealed their potential in anticancer therapy. New series of these compounds were designed, synthesized, and evaluated for their anticancer activity. Some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their promise in cancer treatment (Reddy et al., 2015).

Tubulin Polymerization Inhibition

A specific series of 1-phenyl-triazoloquinazolin-5-ones, designed as analogues of CA-4, a known inhibitor of tubulin polymerization, were identified as potent inhibitors of tubulin assembly and exhibited potent anticancer activity across a broad range of cancer cell lines. These findings suggest the compound's potential role in the development of new vascular disrupting agents (Driowya et al., 2016).

Antimicrobial and Nematicidal Activities

Compounds within the triazoloquinazolinone family have also been explored for their antimicrobial and nematicidal properties. A new class of these compounds demonstrated significant antimicrobial and nematicidal activities against a range of bacterial and fungal strains, as well as nematodes, indicating their potential in developing new antimicrobial and antiparasitic agents (Reddy et al., 2016).

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities of many quinazoline derivatives, it could be of interest in medicinal chemistry .

Eigenschaften

IUPAC Name

3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c1-15-9-11-16(12-10-15)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)17-5-4-6-18(24)13-17/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSVPSKUHYOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.